Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

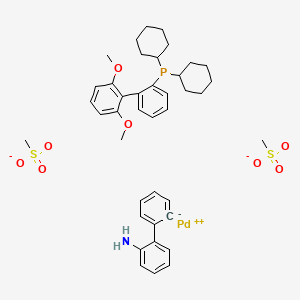

Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (CAS: 1445085-82-4) is a palladacycle precatalyst belonging to the third-generation SPhos Palladacycle family. Its molecular formula is C₄₄H₅₈NO₅PPdS, with a molecular weight of 850.40 g/mol . Structurally, it features a methanesulfonato (OMs) leaving group, a 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl ligand (SPhos), and a 2'-amino-1,1'-biphenyl-2-yl palladacycle core. This design enhances stability and reactivity in cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling .

The compound is air-sensitive and typically stored under inert conditions at 2–8°C . It is commercially available as a dichloromethane adduct (CAS: 1445085-82-4) and is patented under PCT/US2013/030779 and US Serial No. 13/799,620 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate typically involves the coordination of palladium with the ligand (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl) and (2’-amino-1,1’-biphenyl). The reaction is carried out under inert conditions to prevent oxidation and degradation of the palladium complex. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete coordination .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale coordination reactions using high-purity reagents and solvents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Reaction Mechanisms

This compound operates through a catalytic cycle involving oxidative addition and reductive elimination steps, characteristic of palladium-mediated reactions. Key mechanistic features include:

-

Oxidative Addition : The palladium(II) center undergoes activation by substrates (e.g., aryl halides, amines), forming intermediate complexes.

-

Reductive Elimination : Coupling of substrates occurs, regenerating the active catalyst for subsequent cycles .

A notable application is in catalyst-transfer macrocyclization (CTM) , where this complex facilitates the formation of macrocycles in a single step. For example, in azaparacyclophane synthesis, the catalyst enables selective six-membered ring formation under optimized conditions (e.g., 30 °C for 4 hours) .

Comparative Analysis with Similar Catalysts

A comparison with BrettPhos Pd G3 (a related Buchwald precatalyst) highlights functional similarities and differences:

| Feature | Current Compound | BrettPhos Pd G3 |

|---|---|---|

| Ligand Structure | 2',6'-dimethoxy-biphenyl + amino-biphenyl ligands | 3,6-dimethoxy-biphenyl + amino-biphenyl ligands |

| Solubility | High in organic solvents | High in organic solvents |

| Key Application | Macrocyclization, C–N coupling | Cross-coupling reactions |

| Reaction Scope | Broader substrate tolerance (e.g., electron-deficient aryl halides) | Optimized for challenging couplings (e.g., hindered amines) |

Research Findings and Trends

Recent studies emphasize the compound’s role in advancing macrocyclic chemistry , particularly in synthesizing azaparacyclophanes. Kinetic studies reveal that ligand steric effects (e.g., isopropyl substituents) enhance catalytic efficiency by stabilizing intermediates . Additionally, its use in catalyst-transfer protocols simplifies multi-step syntheses, reducing purification steps and improving atom economy .

Scientific Research Applications

Chemistry

In chemistry, this compound is widely used as a catalyst in various cross-coupling reactions, facilitating the formation of complex organic molecules with high efficiency and selectivity .

Biology and Medicine

In biological and medicinal research, the compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to form carbon-nitrogen bonds is particularly valuable in the synthesis of drugs and natural products .

Industry

In the industrial sector, this compound is employed in the large-scale production of fine chemicals, polymers, and advanced materials. Its stability and efficiency make it a preferred catalyst for various manufacturing processes .

Mechanism of Action

The mechanism by which (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate exerts its catalytic effects involves the formation of a palladium complex with the substrate. The palladium center facilitates the oxidative addition of the aryl halide, followed by transmetalation with the boronic acid or other coupling partner, and finally reductive elimination to form the desired product. The ligand stabilizes the palladium center and enhances its reactivity .

Comparison with Similar Compounds

Palladacycle precatalysts are optimized by modifying phosphine ligands and ancillary groups to tune steric, electronic, and solubility properties. Below is a comparative analysis of structurally related catalysts:

Structural and Functional Differences

Performance Metrics

Steric and Electronic Effects

- SPhos vs. RuPhos : The 2',6'-dimethoxy groups in SPhos provide moderate steric bulk and electron-donating properties, enabling efficient coupling of aryl chlorides . In contrast, RuPhos (2',6'-di-i-propoxy) offers greater steric hindrance, improving yields with ortho-substituted substrates .

- RockPhos: The di-t-butylphosphino ligand in RockPhos increases steric bulk, favoring couplings with secondary amines over primary ones .

- BINAP : The rigid binaphthyl backbone in BINAP stabilizes transition states in asymmetric syntheses, particularly for alkyne functionalization .

Solubility and Stability

- Dichloromethane adducts (e.g., SPhos Palladacycle Gen. 3) enhance solubility in organic solvents but require strict inert storage .

- Ferrocene-based DPPF Palladacycle Gen. 3 exhibits superior thermal stability, making it suitable for high-temperature reactions .

Research Findings

- Suzuki-Miyaura Coupling : SPhos Palladacycle Gen. 3 achieves >90% yield in aryl chloride couplings at 0.5 mol% loading, outperforming first-generation catalysts .

- Challenging Substrates : RockPhos enables coupling of N-methylaniline with 2-bromopyridine (85% yield), a reaction inefficient with SPhos .

- Electron-Deficient Systems: Amphos Palladacycle Gen. 3 demonstrates exceptional activity in coupling nitroarenes due to its electron-donating dimethylamino group .

Biological Activity

Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a palladium complex that has garnered attention in the field of catalysis, particularly for its role in cross-coupling reactions. This compound's biological activity is of interest due to its potential applications in medicinal chemistry and synthetic biology.

Chemical Structure and Properties

The compound features a palladium center coordinated to a methanesulfonato group and two distinct ligands: 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl and 2'-amino-1,1'-biphenyl-2-yl. Its molecular formula is C42H58N2O3P with a molecular weight of approximately 794.38 g/mol. The compound appears as a yellow powder with a melting point between 130°C and 140°C and is typically stored under inert conditions (nitrogen or argon) at low temperatures .

Biological Activity Overview

The biological activity of this palladium complex primarily revolves around its catalytic properties and potential therapeutic applications. Research indicates that palladium complexes can exhibit various biological effects, including:

- Anticancer Activity : Some palladium complexes have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells. Studies have indicated that such complexes can disrupt cellular processes through the generation of reactive oxygen species (ROS) .

- Antimicrobial Properties : There is evidence suggesting that certain palladium complexes possess antimicrobial activity, which could be leveraged in developing new antibiotics .

Catalytic Activity

A significant aspect of the biological activity of this compound lies in its efficacy as a catalyst in cross-coupling reactions. For instance, the use of this palladium complex in the Buchwald-Hartwig cross-coupling reaction has been extensively documented. It facilitates the formation of C–N bonds efficiently, which is crucial for synthesizing pharmaceuticals and agrochemicals .

Table 1: Summary of Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Methanesulfonato(2-dicyclohexylphosphino...) | 85 | THF, 40°C, 2 h |

| Buchwald-Hartwig Coupling | Methanesulfonato(2-dicyclohexylphosphino...) | 90 | THF, 40°C, 1 h |

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies indicate low acute toxicity levels; however, comprehensive long-term studies are needed to fully understand its biocompatibility .

Q & A

Basic Questions

Q. What are the optimal reaction conditions for employing this palladium catalyst in Buchwald-Hartwig amination or Suzuki-Miyaura coupling?

- Methodological Answer : Optimal conditions depend on substrate reactivity and ligand architecture. For aryl halides:

- Temperature : 80–110°C (toluene or dioxane as solvent).

- Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv.) for deprotonation.

- Catalyst loading : 0.5–2 mol% (precatalyst) .

- Substrate ratio : 1:1.2 (aryl halide to nucleophile).

Technical notes highlight the use of secondary alkylzinc reagents with heteroaryl halides at 60°C in THF . Always pre-dry solvents and employ inert atmospheres (Ar/N₂) to prevent oxidation .

Q. How should this catalyst be stored and handled to maintain stability?

- Methodological Answer :

- Storage : Under inert gas (Ar) at 2–8°C for short-term use. For long-term stability, store at –20°C in sealed, desiccated vials .

- Handling : Use gloveboxes or Schlenk techniques to avoid moisture/oxygen. Resuspend in dry dichloromethane or toluene before use .

Contradictory evidence exists: Some sources recommend –20°C for multi-year stability , while others specify 2–8°C for lab-scale use .

Q. What key factors should guide experimental design with this preformed palladacycle?

- Methodological Answer :

- Substrate scope : Test steric/electronic effects (e.g., ortho-substituted aryl halides may require higher temps).

- Ligand-matched bases : Bulky ligands (e.g., RuPhos) pair with weaker bases (K₂CO₃), while electron-deficient ligands tolerate stronger bases (NaOt-Bu) .

- Reaction monitoring : Use TLC or GC-MS to track intermediate formation. Quench aliquots with water and extract for analysis .

Advanced Questions

Q. How does the ligand’s electronic and steric profile in this palladacycle influence catalytic activity?

- Methodological Answer : Ligand modifications (e.g., methoxy vs. i-propoxy groups) alter steric bulk and electron density:

Q. How can researchers resolve contradictions in reported yields for challenging substrates?

- Methodological Answer :

- Variable control : Replicate conditions exactly (e.g., trace O₂ levels may deactivate catalyst).

- In situ spectroscopy : Use ³¹P NMR to monitor ligand displacement or Pd nanoparticle formation.

- Additives : Introduce catalytic iodide (KI) to solubilize Pd species or suppress β-hydride elimination .

For example, low yields with heterocycles may stem from substrate coordination to Pd; adding 10 mol% AdCOOH (1-adamantanecarboxylic acid) can mitigate this .

Q. How does this catalyst compare to other palladacycles (e.g., XPhos, RockPhos) in sterically demanding couplings?

- Methodological Answer : Benchmarked against XPhos (t-Bu substituents) and RockPhos (di-t-butylphosphino), this catalyst:

- Activity : Superior for aryl sulfonates due to methanesulfonato’s labile coordination .

- Turnover number (TON) : ~1,000–5,000 for amination (vs. 500–2,000 for XPhos) .

- Limitations : Less effective for aliphatic amines; RockPhos outperforms in alkyl-aryl couplings .

Q. What advanced techniques characterize the active species in catalytic cycles?

- Methodological Answer :

- Mercury poisoning test : Add Hg(0) to quench colloidal Pd(0), distinguishing homogeneous vs. heterogeneous pathways .

- Electrospray ionization MS (ESI-MS) : Identify Pd intermediates (e.g., [Pd(Ar)(L)]⁺).

- X-ray absorption spectroscopy (XAS) : Resolve oxidation states (Pd⁰ vs. Pd²⁺) during catalysis .

Q. Data Contradiction Analysis

- Observed discrepancy : Higher yields reported for DavePhos variants in some publications vs. RuPhos in others.

- Resolution : DavePhos’s NMe₂ group accelerates reductive elimination in electron-poor systems, while RuPhos’s i-PrO groups stabilize Pd in steric environments. Cross-validate using kinetic profiling (e.g., rate of aryl bromide consumption) .

Properties

Molecular Formula |

C40H51NO8PPdS2- |

|---|---|

Molecular Weight |

875.4 g/mol |

IUPAC Name |

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |

InChI |

InChI=1S/C26H35O2P.C12H10N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);/q;-1;;;+2/p-2 |

InChI Key |

DDLMKPHKQUXHOT-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.